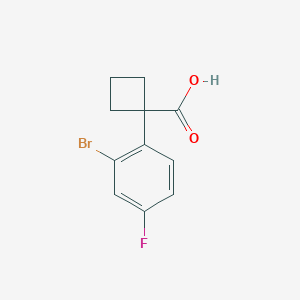
1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is commonly used to form carbon-carbon bonds.
Decarboxylation: This process involves the removal of a carboxyl group from a molecule, often using heat or a chemical reagent.
Analyse Des Réactions Chimiques
1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid involves its interaction with molecular targets through various pathways. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications .
Comparaison Avec Des Composés Similaires
1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid can be compared with similar compounds like:
1-(4-Bromophenyl)cyclobutanecarboxylic acid: This compound has a similar structure but lacks the fluorine atom.
1-(2-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid: This compound has a cyclopropane ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its specific substitution pattern and ring structure, which can influence its reactivity and applications .
Propriétés
Formule moléculaire |
C11H10BrFO2 |
|---|---|
Poids moléculaire |
273.10 g/mol |
Nom IUPAC |
1-(2-bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO2/c12-9-6-7(13)2-3-8(9)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) |
Clé InChI |
IZMRFAAQUGIPAE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=C(C=C(C=C2)F)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B11719057.png)
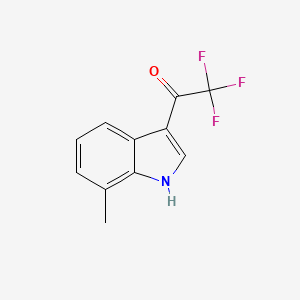
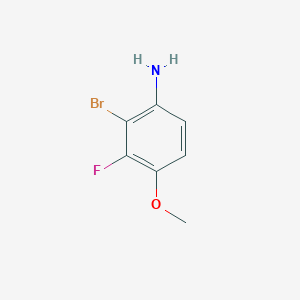
![5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B11719091.png)
![3-Phenylthieno[3,2-b]thiophene](/img/structure/B11719092.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B11719099.png)
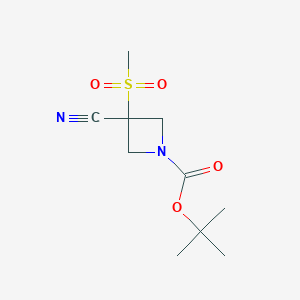
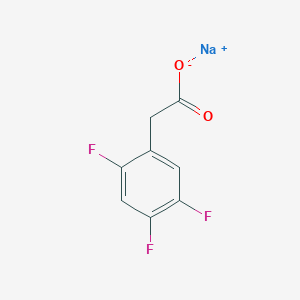

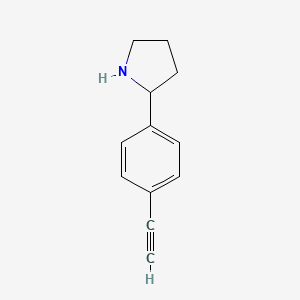
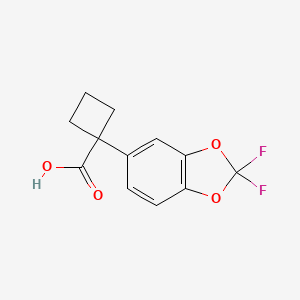
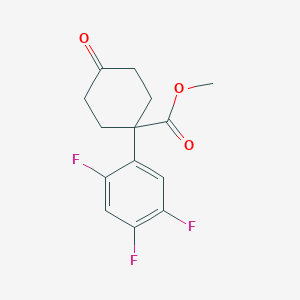
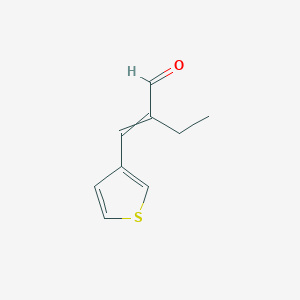
![[4-(1H-pyrrol-1-yl)phenyl]boronic acid](/img/structure/B11719147.png)
